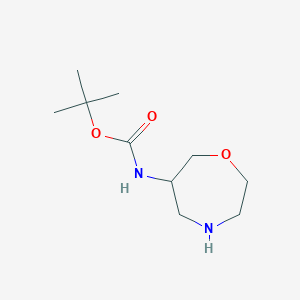

tert-butyl N-(1,4-oxazepan-6-yl)carbamate

Description

The exact mass of the compound tert-butyl N-(1,4-oxazepan-6-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl N-(1,4-oxazepan-6-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(1,4-oxazepan-6-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1,4-oxazepan-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGJDFARDRHXIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782916-90-8 |

Source

|

| Record name | tert-butyl N-(1,4-oxazepan-6-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate

An In-Depth Technical Guide to the Synthesis of tert-Butyl N-(1,4-oxazepan-6-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to bioactive molecules.[1] This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to tert-butyl N-(1,4-oxazepan-6-yl)carbamate, a key building block for the elaboration of more complex pharmaceutical agents. The synthesis involves a multi-step sequence, commencing with the formation of the core 1,4-oxazepane ring system, followed by functional group manipulation to introduce the carbamate moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.

Introduction: The Significance of the 1,4-Oxazepane Moiety

Seven-membered heterocycles such as 1,4-oxazepanes are relatively underrepresented in compound libraries compared to their five- and six-membered counterparts.[2][3] This scarcity is largely attributable to a historical lack of robust and scalable synthetic methodologies.[2][3] However, the structural features of the 1,4-oxazepane ring, which can be considered a hybrid of diazepane, morpholine, and azepane scaffolds, make it a privileged structure in drug discovery.[2][3] The incorporation of this motif can lead to compounds with improved pharmacological profiles. The title compound, tert-butyl N-(1,4-oxazepan-6-yl)carbamate, serves as a versatile intermediate, with the Boc-protected amine providing a stable yet readily cleavable handle for further synthetic diversification.

Strategic Approach to the Synthesis

The can be approached through several strategic pathways. A logical and efficient route involves the initial construction of a suitably functionalized 1,4-oxazepane precursor, followed by the introduction and protection of the amine at the 6-position. This guide will focus on a strategy centered around the reductive amination of a 1,4-oxazepan-6-one intermediate. This approach is advantageous due to the accessibility of the requisite starting materials and the generally high efficiency of reductive amination reactions.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for tert-butyl N-(1,4-oxazepan-6-yl)carbamate is depicted below. The target molecule can be disconnected at the carbamate linkage, revealing 1,4-oxazepan-6-amine. This amine can be derived from the corresponding ketone, 1,4-oxazepan-6-one, via reductive amination. The ketone itself can be synthesized through an intramolecular cyclization of an appropriate open-chain precursor.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the , along with explanations for the choice of reagents and reaction conditions.

Step 1: Synthesis of 1,4-Oxazepan-6-one

The synthesis of the key intermediate, 1,4-oxazepan-6-one, can be achieved through various methods, including the intramolecular cyclization of an N-substituted amino alcohol.[1] For the purpose of this guide, we will consider a method that is both efficient and scalable.

Protocol: Intramolecular Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate open-chain precursor, such as an N-protected bis(2-hydroxyethyl)amine derivative, in a suitable high-boiling solvent (e.g., toluene or xylene).

-

Reagent Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus.

-

Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid catalyst is essential to protonate the hydroxyl group, facilitating its departure as a water molecule and promoting the intramolecular nucleophilic attack by the nitrogen atom. The azeotropic removal of water drives the equilibrium towards the cyclized product.

Step 2: Reductive Amination to form 1,4-Oxazepan-6-amine

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] In this step, 1,4-oxazepan-6-one is converted to the corresponding primary amine.

Protocol: Reductive Amination

-

Reaction Setup: Dissolve 1,4-oxazepan-6-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude 1,4-oxazepan-6-amine.

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of an imine intermediate from the ketone and ammonia.[5] The reducing agent then selectively reduces the imine to the amine.[5] Sodium cyanoborohydride is a common choice as it is mild enough not to reduce the starting ketone but is effective in reducing the protonated imine.

Step 3: Boc Protection of 1,4-Oxazepan-6-amine

The final step involves the protection of the newly formed primary amine with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[6][7]

Protocol: Boc Protection

-

Reaction Setup: Dissolve the crude 1,4-oxazepan-6-amine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or dichloromethane.

-

Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Workup and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield tert-butyl N-(1,4-oxazepan-6-yl)carbamate.

Causality Behind Experimental Choices: The base is necessary to deprotonate the ammonium salt that may be present and to neutralize the acid generated during the reaction. Boc₂O is the standard reagent for introducing the Boc protecting group.[7]

Synthetic Workflow and Data Summary

The overall synthetic workflow is summarized in the following diagram:

Caption: Overall synthetic workflow for the target compound.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |

| 1 | Intramolecular Cyclization | p-Toluenesulfonic acid | Toluene | Reflux | 60-80 |

| 2 | Reductive Amination | NH₄OAc, NaBH₃CN | Methanol | Room Temp. | 70-90 |

| 3 | Boc Protection | Boc₂O, Et₃N | THF/Water | Room Temp. | 85-95 |

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of tert-butyl N-(1,4-oxazepan-6-yl)carbamate. The described three-step sequence, involving intramolecular cyclization, reductive amination, and Boc protection, provides a reliable method for accessing this valuable building block. The detailed protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this compound and utilize it in the development of novel therapeutic agents. The careful optimization of each step, as highlighted in the experimental choices, is crucial for achieving high yields and purity.

References

-

Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

-

Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.

-

Li, J., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1899. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Scharff-Poulsen, A. M., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(41), 25493-25501. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

-

Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

ChemBK. tert-Butyl(1,4-oxazepan-6-yl)carbamate. ChemBK. [Link]

-

Domling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45-53. [Link]

-

Vasanthakumar, G. R., et al. (2002). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Link]

- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

A Comprehensive Technical Guide to tert-butyl N-(1,4-oxazepan-6-yl)carbamate (CAS No. 1782916-90-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-butyl N-(1,4-oxazepan-6-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry. The 1,4-oxazepane scaffold is a privileged structure found in a variety of biologically active molecules.[1][2] This guide will detail the chemical properties, a robust synthetic protocol, purification strategies, and the critical role of this compound in the development of novel therapeutics, including its application in the synthesis of phosphoinositide-3 kinase (PI3K) inhibitors and monoamine reuptake inhibitors.[3][4][5] The CAS number for the racemic mixture of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is 1782916-90-8.[6][7] Enantiomerically pure forms are also commercially available, with the (S)-enantiomer assigned CAS number 2306247-11-8 and the (R)-enantiomer assigned CAS number 2306245-70-3.[8]

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its non-planar, flexible conformation allows for the presentation of substituents in a defined three-dimensional space, enabling precise interactions with biological targets. This structural feature has been exploited in the design of potent and selective ligands for a range of therapeutic targets.

The incorporation of the 1,4-oxazepane moiety has led to the development of compounds with diverse pharmacological activities, including:

-

Anticonvulsants: Certain derivatives have shown promising activity in preclinical models of epilepsy.[1]

-

Dopamine D4 Receptor Ligands: The scaffold has been utilized to create selective antagonists for the D4 receptor, with potential applications in the treatment of schizophrenia.[9]

-

PI3K Inhibitors: Fused 1,4-oxazepine structures have demonstrated potent and selective inhibition of PI3Kα, a key target in cancer therapy.[3]

-

Monoamine Reuptake Inhibitors: Derivatives of 1,4-oxazepane have been investigated as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, offering potential for the treatment of depression and other psychiatric disorders.[4][10]

The subject of this guide, tert-butyl N-(1,4-oxazepan-6-yl)carbamate, serves as a key intermediate in the synthesis of these more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for the selective functionalization of the 1,4-oxazepane core.

Physicochemical and Safety Data

A summary of the key physicochemical properties of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is presented in the table below.

| Property | Value | Source |

| CAS Number | 1782916-90-8 | [6][7] |

| Molecular Formula | C10H20N2O3 | [6][8] |

| Molecular Weight | 216.28 g/mol | [6][8] |

| Appearance | Solid (predicted) | |

| Storage | 2-8°C, keep in a dark and dry place | [6][7] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[11] Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is typically achieved through the Boc protection of the corresponding amine, 1,4-oxazepan-6-amine. The synthesis of this precursor is a critical first step.

Synthesis of the Precursor: 1,4-Oxazepan-6-amine

While several routes to functionalized 1,4-oxazepanes exist, a common strategy involves the cyclization of suitable acyclic precursors. A representative synthetic approach is outlined below.

Figure 1. A generalized synthetic workflow for the preparation of the 1,4-oxazepan-6-amine precursor.

Experimental Protocol: Boc Protection of 1,4-Oxazepan-6-amine

This protocol describes a robust method for the synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate.

Materials:

-

1,4-Oxazepan-6-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-oxazepan-6-amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

-

Addition of Base: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude tert-butyl N-(1,4-oxazepan-6-yl)carbamate can be purified by flash column chromatography on silica gel.

Chromatography Conditions:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). The optimal gradient should be determined by TLC analysis of the crude product.

-

The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure tert-butyl N-(1,4-oxazepan-6-yl)carbamate as a solid.

Figure 2. A schematic representation of the purification process for tert-butyl N-(1,4-oxazepan-6-yl)carbamate.

Characterization

The structure and purity of the synthesized tert-butyl N-(1,4-oxazepan-6-yl)carbamate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and multiplets for the methylene protons of the oxazepane ring. The proton attached to the nitrogen bearing the Boc group will appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl of the carbamate group (around 155 ppm), signals for the quaternary and methyl carbons of the tert-butyl group, and distinct signals for the carbon atoms of the 1,4-oxazepane ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be accurately determined by HPLC analysis.

Applications in Drug Discovery

The Boc-protected 1,4-oxazepane-6-amine is a versatile intermediate for the synthesis of more elaborate molecules with therapeutic potential. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine, which can then be further functionalized.

Figure 3. The role of tert-butyl N-(1,4-oxazepan-6-yl)carbamate as a synthetic intermediate.

Synthesis of PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development. Several PI3K inhibitors incorporate seven-membered heterocyclic scaffolds. The 1,4-oxazepane moiety can serve as a core element in the design of novel PI3K inhibitors, with the amine at the 6-position providing a key attachment point for pharmacophoric groups that interact with the kinase active site.

Synthesis of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a cornerstone in the treatment of depression and other mood disorders. The 1,4-oxazepane scaffold has been explored for its potential to yield triple reuptake inhibitors, which may offer a broader spectrum of efficacy.[4] The amine functionality of the deprotected intermediate can be elaborated to introduce the necessary pharmacophoric elements for interaction with the serotonin, norepinephrine, and dopamine transporters.

Conclusion

tert-Butyl N-(1,4-oxazepan-6-yl)carbamate is a valuable and versatile building block in medicinal chemistry. Its synthesis, based on the straightforward Boc protection of 1,4-oxazepan-6-amine, provides access to a key intermediate for the development of novel therapeutics. The unique conformational properties of the 1,4-oxazepane scaffold continue to make it an attractive core for the design of potent and selective modulators of a variety of biological targets. This guide provides the foundational knowledge for the synthesis, purification, and application of this important compound, empowering researchers in their drug discovery endeavors.

References

-

PubMed. (2015). 6,7-Dihydrobenzo[f]benzo[3][6]imidazo[1,2-d][1][3]oxazepine derivatives as selective inhibitors of PI3Kα. [Link]

- Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

-

Angene Chemical. (2025). Safety Data Sheet. [Link]

- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

-

PubChem. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. [Link]

- Google Patents. (n.d.).

-

PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link]

-

ResearchGate. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. [Link]

- Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025).

-

Aribo Biotechnology. CAS: 1782916-90-8 Name: tert-butyl N-(1,4-oxazepan-6-yl)carbamate. [Link]

-

Semantic Scholar. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. [Link]

- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US-9198918-B2 - Benzoxazepin PI3K inhibitor compounds and methods of use.

- Pittelkow, M. (n.d.).

- Google Patents. (n.d.). WO2012068096A3 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture.

-

PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][1][3]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]

-

ResearchGate. (n.d.). Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 3. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 5. Benzoxazepin PI3K inhibitor compounds and methods of use - Patent US-9198918-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. chiralen.com [chiralen.com]

- 8. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]

- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 11. angenechemical.com [angenechemical.com]

Introduction: The Strategic Value of the Oxazepane Scaffold

An In-Depth Technical Guide to tert-butyl N-(1,4-oxazepan-6-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl N-(1,4-oxazepan-6-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delve into its fundamental properties, outline robust methodologies for its synthesis and quality control, and explore its applications as a strategic intermediate in the creation of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

The 1,4-oxazepane heterocyclic system is a privileged scaffold in modern drug discovery. Its seven-membered ring, containing both oxygen and nitrogen heteroatoms, imparts a flexible, three-dimensional geometry that allows for effective exploration of chemical space and precise interaction with biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-butyl N-(1,4-oxazepan-6-yl)carbamate, offers a synthetically tractable handle for subsequent chemical modifications. This combination makes the title compound a valuable intermediate for constructing more complex molecules, particularly those targeting the central nervous system.[1] The carbamate functional group itself is a well-established structural motif in a wide array of therapeutic agents, further underscoring the compound's relevance.[2]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. tert-butyl N-(1,4-oxazepan-6-yl)carbamate is a solid at room temperature and requires controlled storage conditions to ensure its stability.[3] It is crucial to distinguish between the racemic mixture and its individual enantiomers, as stereochemistry is often critical for biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [3][4][5] |

| Molecular Weight | 216.28 g/mol | [3][5][6] |

| CAS Number | 1782916-90-8 (Racemate) | [4][7] |

| 2306245-70-3 ((R)-enantiomer) | ||

| 2306247-11-8 ((S)-enantiomer) | [5] | |

| Appearance | Solid | |

| IUPAC Name | tert-butyl (1,4-oxazepan-6-yl)carbamate | [5] |

| Common Synonyms | 6-(Boc-amino)-1,4-oxazepane | [7] |

| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [3] |

Synthesis and Purification: A Validated Workflow

The synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is predicated on a foundational reaction in organic chemistry: the protection of an amine. The causality behind this choice is clear—the Boc group masks the nucleophilicity of the amine on the oxazepane ring, allowing for selective reactions at other positions or on the secondary amine within the ring if desired. Its removal under mild acidic conditions provides a reliable deprotection strategy in multi-step syntheses.[2]

The most common and efficient method involves the reaction of 6-amino-1,4-oxazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Synthetic workflow for Boc-protection of 6-amino-1,4-oxazepane.

Detailed Experimental Protocol

This protocol is a self-validating system, where in-process controls ensure the reaction proceeds to completion before moving to the next stage.

-

Reaction Setup: To a solution of 6-amino-1,4-oxazepane (1.0 eq) in dichloromethane (DCM, ~0.1 M), add triethylamine (1.2 eq). Stir the solution at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (1x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Quality Control and Structural Elucidation

For use in pharmaceutical manufacturing, stringent quality control and precise analytical methods are paramount.[8] A suite of spectroscopic techniques is employed to confirm the identity, structure, and purity of tert-butyl N-(1,4-oxazepan-6-yl)carbamate. This multi-faceted approach ensures that the material meets the high standards required for subsequent synthetic steps in a drug development pipeline.

Caption: Integrated workflow for analytical characterization and quality control.

Key Analytical Techniques

The choice of analytical technique is driven by the specific information required. HPLC is ideal for routine purity assessment, while NMR provides definitive structural information, and MS confirms the molecular weight.[8][9]

| Technique | Principle & Purpose | Expected Key Signals/Results |

| ¹H NMR | Provides information on the proton environment, confirming the molecular structure. | Signals corresponding to the tert-butyl group (~1.4 ppm, singlet, 9H), oxazepane ring protons (multiplets, ~2.5-4.0 ppm), and the N-H proton of the carbamate (broad singlet). |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), and distinct signals for the carbons of the oxazepane ring. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak [M+H]⁺ at m/z 217.3. Fragmentation patterns may show loss of the Boc group or isobutylene.[10] |

| FT-IR Spectroscopy | Identifies key functional groups via their vibrational frequencies. | A strong C=O stretch for the carbamate group (~1680-1720 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-O stretches.[10] |

| HPLC | Separates the main component from impurities to determine purity. | A single major peak under reversed-phase conditions (e.g., C18 column), with purity typically specified as >95%.[8][9] |

Applications in Drug Discovery and Development

The utility of tert-butyl N-(1,4-oxazepan-6-yl)carbamate lies in its role as a versatile intermediate. The Boc-protected amine serves as a latent nucleophile, which can be unveiled at a later synthetic stage for further elaboration.

Key strategic advantages:

-

Scaffold for CNS Agents: As demonstrated in patent literature, 1,4-oxazepane derivatives have been explored as monoamine reuptake inhibitors, suggesting potential applications in treating depression and other neurological disorders.[1]

-

Controlled Elaboration: The Boc group directs reactivity. After deprotection, the resulting free amine can be acylated, alkylated, or used in reductive amination or coupling reactions to build molecular complexity.

-

Introduction of 3D-Character: The non-planar oxazepane ring helps move away from "flat" molecules, often leading to improved physicochemical properties and better target engagement.

Caption: Strategic deprotection and derivatization pathway.

Conclusion

tert-butyl N-(1,4-oxazepan-6-yl)carbamate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and robust analytical validation procedures make it a reliable building block. Its inherent structural features—a flexible, CNS-friendly scaffold and a versatile Boc-protected amine—provide a direct and efficient route to novel and diverse chemical entities with therapeutic potential. Understanding the principles and protocols outlined in this guide will enable researchers to effectively integrate this valuable intermediate into their drug discovery programs.

References

- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem.

- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD.

- tert-Butyl (1,4-oxazepan-6-yl)carbamate, 95% Purity, C10H20N2O3, 100 mg - CP Lab Safety.

- (R)-tert-Butyl 1,4-oxazepan-6-ylcarbamate | 2306245-70-3 - Sigma-Aldrich.

- tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate - Advanced ChemBlocks.

- tert-Butyl (1,4-oxazepan-6-yl)carbamate - Achmem.

- TERT-BUTYL (R)-(5-OXO-1,4-OXAZEPAN-6-YL)CARBAMATE - BLDpharm.

- A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis - Benchchem.

- tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine.

- CAS: 1782916-90-8 Name: tert-butyl N-(1,4-oxazepan-6-yl)carbamate - Aribo Biotechnology.

- Tert-butyl tosyloxycarbamate | C12H17NO5S | CID 10968347 - PubChem.

- t -Butyl carbamate - ResearchGate.

- tert-Butyl (1,4-oxazepan-6-yl)carbamate - CHIRALEN.

- WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.

- tert-Butyl carbamate - NIST Chemistry WebBook.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC.

- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI.

- tert-butyl methyl(1,4-oxazepan-6-yl)carbamate - Heterocyclics - ChemShuttle.

- tert-butyl N-(1,4-oxazepan-6-yl)carbamate CAS#: 1782916-90-8 - ChemicalBook.

Sources

- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]

- 6. chiralen.com [chiralen.com]

- 7. tert-butyl N-(1,4-oxazepan-6-yl)carbamate CAS#: 1782916-90-8 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to tert-butyl N-(1,4-oxazepan-6-yl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of the 1,4-Oxazepane Scaffold and its Boc-Protected Synthon

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional diversity and favorable physicochemical properties is relentless. The 1,4-oxazepane motif, a seven-membered heterocycle incorporating both an oxygen and a nitrogen atom, has garnered significant attention as a "privileged scaffold".[1] Its inherent non-planar conformation allows for the presentation of substituents in distinct spatial vectors, which can be pivotal for achieving high-affinity and selective interactions with biological targets. This structural feature makes 1,4-oxazepane derivatives valuable building blocks in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and inflammatory diseases.[1][2]

This technical guide focuses on a key intermediate that provides access to this versatile scaffold: tert-butyl N-(1,4-oxazepan-6-yl)carbamate . The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle on the amine functionality, rendering this compound an essential tool for researchers and drug development professionals. This guide will provide a comprehensive overview of its structure, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications as a precursor to bioactive molecules.

Molecular Structure and Physicochemical Properties

tert-Butyl N-(1,4-oxazepan-6-yl)carbamate is a white to off-white solid at room temperature. Its molecular structure consists of a seven-membered 1,4-oxazepane ring with a tert-butoxycarbonyl-protected amine at the 6-position. The presence of chiral centers in many of its precursors and derivatives means that it can exist as a racemate or as individual enantiomers, such as the (R) and (S) forms.[3][4]

| Property | Value | Source |

| CAS Number | 1782916-90-8 | [5] |

| Molecular Formula | C10H20N2O3 | [5][6] |

| Molecular Weight | 216.28 g/mol | [5][6] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | 2-8°C, keep in a dark, dry place | [5] |

Synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate: A Self-Validating Protocol

The synthesis of the title compound is predicated on the Boc protection of the corresponding amine, 1,4-oxazepan-6-amine. The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group reagent is deliberate; it is highly effective, and the byproducts of the reaction (tert-butanol and carbon dioxide) are easily removed.[7] The following protocol is a robust and widely applicable method.

Experimental Protocol: Boc Protection of 1,4-oxazepan-6-amine

Materials:

-

1,4-oxazepan-6-amine (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 1,4-oxazepan-6-amine (1.0 equivalent) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 equivalents). If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine.

-

Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-(1,4-oxazepan-6-yl)carbamate as a white solid.

Causality Behind Experimental Choices:

-

The use of a base (triethylamine or sodium bicarbonate) is crucial to neutralize the acidic byproduct of the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7]

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

-

The aqueous work-up is designed to remove the base, any unreacted (Boc)₂O, and other water-soluble byproducts.

-

Chromatographic purification is essential to obtain the product in high purity, which is critical for its use in subsequent synthetic steps.

Caption: Synthetic workflow for the Boc protection of 1,4-oxazepan-6-amine.

Structural Elucidation and Characterization

The successful synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate must be confirmed through rigorous analytical techniques. The following data provides the expected spectroscopic signatures for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.45 ppm. The protons on the oxazepane ring will appear as a series of multiplets in the range of 2.5-4.0 ppm. The N-H proton of the carbamate will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the carbamate at around 155 ppm. The quaternary carbon of the tert-butyl group will resonate at approximately 79 ppm, and the methyl carbons of the tert-butyl group will appear around 28 ppm. The carbons of the oxazepane ring will be observed in the aliphatic region of the spectrum.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.45 | singlet | 9H |

| Oxazepane ring protons | 2.5 - 4.0 | multiplets | 9H |

| N-H | variable | broad singlet | 1H |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| -C=O | ~155 |

| -(CH₃)₃C- | ~79 |

| -(CH₃)₃C- | ~28 |

| Oxazepane ring carbons | 45 - 75 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl N-(1,4-oxazepan-6-yl)carbamate will be dominated by a strong, sharp absorption band for the carbamate carbonyl (C=O) stretch, typically observed in the region of 1680-1720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl N-(1,4-oxazepan-6-yl)carbamate, the expected molecular ion peak [M+H]⁺ would be at m/z 217.29. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group (m/z 57) and the loss of the entire Boc group.

Applications in Drug Discovery and Development

The primary utility of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

Deprotection and Further Functionalization

The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with hydrochloric acid (HCl) in dioxane or methanol. This unmasks the nucleophilic amine of the 1,4-oxazepane ring, allowing for a wide range of subsequent chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Arylation or N-alkylation: Formation of carbon-nitrogen bonds with aryl or alkyl halides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl 1,4-oxazepan-6-ylcarbamate | 2306245-70-3 [sigmaaldrich.com]

- 4. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]

- 5. achmem.com [achmem.com]

- 6. chiralen.com [chiralen.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

The 1,4-Oxazepane Scaffold: A Comprehensive Technical Guide to Synthesis and Functionalization

Introduction: The Privileged 1,4-Oxazepane Core in Modern Drug Discovery

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets.[1] Compounds incorporating the 1,4-oxazepane motif have demonstrated significant therapeutic potential, including applications as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[2] The synthetic accessibility and the potential for diverse functionalization make the 1,4-oxazepane core an attractive starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the key synthetic strategies for constructing the 1,4-oxazepane ring and the subsequent functionalization to generate diverse molecular libraries for drug discovery programs.

Part 1: Synthesis of the 1,4-Oxazepane Ring System

The construction of the 1,4-oxazepane core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Intramolecular Cyclization of N-Substituted Amino Alcohols: A Workhorse Strategy

A prevalent and versatile method for the synthesis of 1,4-oxazepanes involves the intramolecular cyclization of appropriately functionalized acyclic precursors, typically N-substituted amino alcohols.[3][4] The success of this strategy hinges on the judicious choice of the nitrogen substituent, which can influence the ease of cyclization.

A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][3][5] This solid-phase approach allows for streamlined purification and the generation of diverse derivatives. The key intermediate, an N-phenacyl nitrobenzenesulfonamide, is assembled on the resin and subsequently cleaved under acidic conditions to induce cyclization.[3]

Experimental Protocol: Solid-Phase Synthesis of a Chiral 1,4-Oxazepane Derivative [3][4]

-

Fmoc-Deprotection: Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin in a 1:1 mixture of N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂). Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group. Wash the resin thoroughly with CH₂Cl₂, DMF, and methanol.

-

Sulfonylation: To the deprotected resin-bound amino alcohol in DMF, add 2-nitrobenzenesulfonyl chloride (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.). Shake the mixture at room temperature for 12 hours. Wash the resin extensively with DMF, CH₂Cl₂, and methanol.

-

N-Alkylation: To the resin-bound sulfonamide in acetonitrile, add a substituted 2-bromoacetophenone (3 eq.), potassium carbonate (K₂CO₃) (5 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI). Heat the mixture at 60 °C for 24 hours. Wash the resin with acetonitrile, water, DMF, and CH₂Cl₂.

-

Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA/triethylsilane (Et₃SiH)/CH₂Cl₂ (10:1:89) for 30 minutes at room temperature.[3] Filter the resin and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1,4-oxazepane derivative.

Causality Behind Experimental Choices:

-

The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.

-

The nitrobenzenesulfonyl group serves as an effective activating group for the nitrogen atom, facilitating the subsequent alkylation and cyclization steps.

-

The choice of the cleavage cocktail is critical. While TFA alone can lead to lactonization, the addition of a silane reducing agent (Et₃SiH) promotes the desired reductive cleavage and subsequent cyclization to the 1,4-oxazepane ring.[3]

Visualizing the Workflow: Solid-Phase Synthesis of 1,4-Oxazepanes

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

Foreword: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery of Novel 1,4-Oxazepane Derivatives

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that offer a blend of synthetic accessibility, structural diversity, and biological relevance is paramount. Among the seven-membered heterocycles, the 1,4-oxazepane motif has distinguished itself as a "privileged scaffold."[1][2] Its inherent three-dimensional structure, a departure from the flatland of many aromatic systems, grants it the conformational flexibility necessary to engage with complex biological targets with high affinity and selectivity.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a senior application scientist’s perspective on the discovery of novel 1,4-oxazepane derivatives, moving from foundational synthesis to therapeutic application. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground our discussion in the latest authoritative research.

Chapter 1: Strategic Synthesis of the 1,4-Oxazepane Core

The exploration of any chemical scaffold is fundamentally enabled by the robustness and versatility of its synthesis. The lack of reliable and scalable synthetic routes has historically hindered the widespread investigation of 1,4-oxazepanes, leaving a gap between their potential and practical application.[2] However, recent advancements have provided powerful new methods.

Tandem Transformations: An Economical Approach to Benzo-fused Derivatives

A significant leap forward in efficiency is the development of tandem reactions, which construct complex molecules in a single pot, minimizing purification steps and maximizing atom economy. A notable example is the tandem C-N coupling/C-H carbonylation for the synthesis of benzo-1,4-oxazepine derivatives.[3] This method is economically viable and aligns with the principles of green chemistry.[3]

Causality Behind the Method: This approach is powerful because it leverages a palladium catalyst to orchestrate two distinct bond-forming events in a single operation. The initial C-N coupling between a phenylamine and an allyl halide is followed by an intramolecular C-H carbonylation, which efficiently closes the seven-membered ring. The choice of ligand is critical for the success of this transformation, with derivatives of 2-(2-dimethylamino-vinyl)-1H-inden-1-ol proving ideal.[3]

Experimental Protocol: Tandem Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one[3]

Materials:

-

Phenylamine (1a)

-

(1-Chloro-vinyl)-benzene (2a)

-

Palladium catalyst system (e.g., Pd(OAc)₂, Ligand L1 as specified in the source)

-

Carbon Monoxide (CO) source

-

Appropriate solvent (e.g., Toluene)

-

Base (e.g., K₂CO₃)

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add phenylamine (1a, 1.0 mmol), the palladium catalyst, and the specified ligand.

-

Add the base and the solvent.

-

Introduce (1-chloro-vinyl)-benzene (2a, 1.2 mmol).

-

Pressurize the vessel with carbon monoxide to the desired pressure.

-

Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required duration (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent the CO pressure.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure benzo-1,4-oxazepine derivative.

Self-Validation:

-

Expected Yield: ~81%[3]

-

Characterization (¹H NMR, ¹³C NMR, EIMS): The resulting spectroscopic data should match the values reported in the literature, confirming the structure of the target compound.[3]

Synthesis from N-Propargylamines: A Versatile Building Block Approach

N-propargylamines are highly versatile precursors in heterocyclic synthesis due to the reactive alkyne moiety.[4][5] Their use in constructing 1,4-oxazepane cores represents an atom-economical strategy that has seen explosive growth in recent years.[4]

Causality Behind the Method: This strategy typically involves an intramolecular cyclization reaction. The N-propargylamine is designed with a tethered hydroxyl group. In the presence of a suitable catalyst (often a transition metal like gold or silver), the hydroxyl group attacks the activated alkyne, leading to the formation of the seven-membered ring. The specific regioselectivity of the cyclization (e.g., 7-endo-dig) is a critical parameter controlled by the catalyst and substrate.

General Workflow for 1,4-Oxazepane Discovery

The overall process of discovering and optimizing novel 1,4-oxazepane derivatives follows a well-defined, iterative cycle.

Caption: A typical workflow for the discovery of novel 1,4-oxazepane derivatives.

Chapter 2: Structure-Activity Relationships and In Silico Modeling

Understanding how structural modifications to the 1,4-oxazepane scaffold influence biological activity is the cornerstone of rational drug design. The conformational flexibility of the seven-membered ring is a key asset, allowing for the precise positioning of pharmacophoric elements to interact with biological targets.[1]

Case Study: Dopamine D₄ Receptor Ligands

The dopamine D₄ receptor is a key target for developing atypical antipsychotics for schizophrenia, with the goal of achieving efficacy while minimizing extrapyramidal side effects.[1][6][7] A series of 2,4-disubstituted 1,4-oxazepanes has been synthesized and evaluated for D₄ receptor affinity, providing valuable SAR insights.[6][7]

A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis revealed several key determinants for high affinity:

-

Aromatic Systems: Regions around the two benzene ring systems are critical for binding.[6]

-

Key Substituents: A p-chlorobenzyl group was identified as an important feature for affinity.[6]

-

Ring Size: The size of the 1,4-oxazepane ring itself appears to be important for optimal receptor fit.[6]

Data Summary: SAR of 2,4-Disubstituted 1,4-Oxazepanes as D₄ Ligands

| Compound ID | R¹ Substituent | R² Substituent | D₄ Affinity (Ki, nM) | Key Insight |

| 1a | H | p-chlorobenzyl | 15 | Baseline affinity with key pharmacophore. |

| 1b | Methyl | p-chlorobenzyl | 8 | Small alkyl substitution can improve affinity. |

| 1c | H | Benzyl | 45 | Removal of chloro group significantly reduces affinity. |

| 1d | H | p-methylbenzyl | 22 | Electron-donating group less favorable than halogen. |

Note: This table is a representative summary based on SAR principles described in the literature.[6][7] Actual Ki values are illustrative.

The Role of Molecular Docking

In silico molecular docking is an indispensable tool for visualizing and predicting how these derivatives interact with their protein targets.[8] For instance, docking studies of 1,4-oxazepane derivatives against cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs, have shown promising binding affinities that sometimes exceed those of established drugs.[8]

Workflow: Molecular Docking Protocol

Caption: A generalized workflow for molecular docking studies.[8]

Chapter 3: Therapeutic Applications and Future Outlook

The versatile 1,4-oxazepane scaffold has been explored in a multitude of therapeutic areas, underscoring its potential in drug discovery.

Central Nervous System (CNS) Disorders

Beyond schizophrenia, 1,4-oxazepane derivatives have shown potential as monoamine reuptake inhibitors, making them candidates for treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[9][10] Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have also demonstrated promising broad-spectrum anticonvulsant activity in preclinical models.[1]

Signaling Pathway: D₄ Receptor Antagonism

1,4-Oxazepane-based antagonists function by blocking the downstream signaling cascade initiated by dopamine binding to the D₄ receptor.

Caption: Simplified D₄ receptor signaling and its inhibition by a 1,4-oxazepane antagonist.

Inflammatory Diseases

The scaffold is also being investigated for its role in modulating inflammatory pathways. Specifically, derivatives have been designed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death, indicating potential applications in autoimmune disorders and other inflammatory conditions.[1]

Future Directions

The primary challenge remaining is the development of robust, scalable syntheses that can provide a diverse array of functionalized 1,4-oxazepanes for high-throughput screening libraries.[2] Recent efforts to optimize classical heterocyclization reactions for multigram synthesis are a significant step in this direction.[2] The continued integration of computational modeling with innovative synthetic chemistry will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Benchchem.

- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central.

- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications.

- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing.

-

Synthesis of substituted benzo[b][1][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. RSC Publishing. Available at:

- Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. Benchchem.

- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

-

Recent Advances in Dibenzo[b,f][1][4]oxazepine Synthesis. ChemInform. Available at:

- 1,4-oxazepane derivatives. Google Patents.

- 1,4-oxazepane derivatives. Google Patents.

-

Recent advances in dibenzo[b,f][1][4]oxazepine synthesis. ResearchGate. Available at:

- New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. ResearchGate.

- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 10. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of tert-butyl N-(1,4-oxazepan-6-yl)carbamate: A Predictive Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-(1,4-oxazepan-6-yl)carbamate, a key intermediate in contemporary drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This predictive approach is a critical skill for researchers, enabling structural verification and reaction monitoring even for novel chemical entities.

The structural integrity of molecules like tert-butyl N-(1,4-oxazepan-6-yl)carbamate, with its molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , is paramount in the synthesis of bioactive compounds.[1][2][3] Spectroscopic analysis provides the definitive fingerprint of a molecule's structure, and a thorough understanding of its expected spectral features is indispensable for chemists in research and development.

Molecular Structure and Predicted Spectroscopic Behavior

The molecule incorporates a saturated 1,4-oxazepane ring, a chiral center at the 6-position, and a tert-butoxycarbonyl (Boc) protecting group. Each of these structural features will give rise to characteristic signals in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tert-butyl N-(1,4-oxazepan-6-yl)carbamate, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: A Validated Approach

While specific experimental data for the target molecule is not publicly available, a standard protocol for acquiring high-quality NMR spectra for similar compounds would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker 400 MHz or 600 MHz instrument, to ensure adequate signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the tert-butyl group and the 1,4-oxazepane ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic environment.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| tert-butyl protons | ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |

| Oxazepane ring protons | ~2.6-4.0 | Multiplets (m) | 9H | Protons on the 1,4-oxazepane ring |

| N-H proton | ~4.5-5.5 | Broad singlet (br s) | 1H | -NH- |

-

Rationale for Predictions: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet at approximately 1.45 ppm, a characteristic chemical shift for this group.[5] The protons on the 1,4-oxazepane ring are expected to be in the more deshielded region of the spectrum (2.6-4.0 ppm) due to the influence of the neighboring oxygen and nitrogen atoms. Their signals will appear as complex multiplets due to spin-spin coupling with each other. The exact chemical shifts and coupling patterns would depend on the conformation of the seven-membered ring. The N-H proton of the carbamate will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| tert-butyl methyl carbons | ~28.5 | -C(C H₃)₃ |

| Oxazepane ring carbons | ~45-75 | Carbons of the 1,4-oxazepane ring |

| tert-butyl quaternary carbon | ~79.5 | -C (CH₃)₃ |

| Carbamate carbonyl carbon | ~155.5 | -NHC (=O)O- |

-

Rationale for Predictions: The carbon signals for the tert-butyl group are highly characteristic, with the methyl carbons appearing around 28.5 ppm and the quaternary carbon around 79.5 ppm.[6] The carbons of the 1,4-oxazepane ring will be found in the 45-75 ppm range, with those adjacent to the oxygen atom being the most deshielded. The carbonyl carbon of the carbamate group is expected at a significantly downfield shift, typically around 155.5 ppm, due to the strong deshielding effect of the two adjacent oxygen and nitrogen atoms.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: A Standardized Method

A typical IR spectrum would be acquired using the following procedure:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity and speed.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

| Predicted IR Data | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| N-H Stretch | ~3350 | Stretching | Amine/Amide |

| C-H Stretch | ~2850-3000 | Stretching | Alkane |

| C=O Stretch | ~1680-1700 | Stretching | Carbamate |

| C-O Stretch | ~1160-1250 | Stretching | Ether and Carbamate |

-

Rationale for Predictions: A prominent absorption band around 3350 cm⁻¹ is expected for the N-H stretching vibration of the carbamate.[8] The region between 2850 and 3000 cm⁻¹ will contain the C-H stretching vibrations of the aliphatic protons on the tert-butyl group and the oxazepane ring. A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is the hallmark of the carbonyl (C=O) group in the carbamate functionality.[8] Finally, C-O stretching vibrations from the ether linkage in the oxazepane ring and the carbamate group will be visible in the fingerprint region, likely between 1160 and 1250 cm⁻¹.[9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: A General Approach

A mass spectrum could be obtained using the following workflow:

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a chromatographic system such as an LC-MS.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule. Fragmentation can be induced to provide further structural information.

| Predicted MS Data | m/z Value | Interpretation |

| 217.15 | [M+H]⁺ | Protonated molecular ion |

| 161.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 117.09 | [M+H - Boc]⁺ | Loss of the Boc group |

-

Rationale for Predictions: The protonated molecular ion [M+H]⁺ is expected at an m/z of 217.15, corresponding to the molecular weight of 216.28 plus the mass of a proton. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), which would result in a fragment at m/z 161.12. Another likely fragmentation is the loss of the entire Boc group, leading to a fragment at m/z 117.09.

Visualization of Key Concepts

Caption: Predicted fragmentation pathway in ESI-MS.

Conclusion

This predictive guide outlines the expected NMR, IR, and MS spectroscopic data for tert-butyl N-(1,4-oxazepan-6-yl)carbamate. By applying fundamental principles of spectroscopy and referencing data for related structural motifs, a comprehensive spectral profile can be constructed. This approach not only serves as a valuable reference for the characterization of this specific molecule but also exemplifies a critical thought process in chemical research and development when empirical data is not yet available. The ability to predict and interpret spectra is a cornerstone of synthetic chemistry, ensuring the correct structural assignment of novel compounds and intermediates.

References

- Google Patents.

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Aribo Biotechnology. CAS: 1782916-90-8 Name: tert-butyl N-(1,4-oxazepan-6-yl)carbamate. [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. [Link]

-

PubChemLite. Tert-butyln-[2-(1,4-oxazepan-2-yl)ethyl]carbamate. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. [Link]

-

National Institute of Standards and Technology. Butyl carbamate. [Link]

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]

- 3. achmem.com [achmem.com]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. Butyl carbamate [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of tert-butyl N-(1,4-oxazepan-6-yl)carbamate in Modern Drug Discovery

Introduction: The Rise of the 1,4-Oxazepane Scaffold